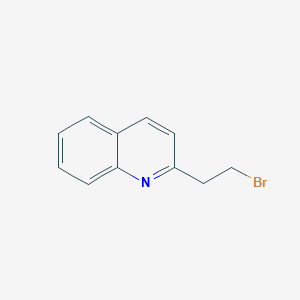

2-(2-Bromoethyl)quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-溴乙基)喹啉是一种有机化合物,分子式为C11H10BrN。它是喹啉的衍生物,喹啉是一种杂环芳香族有机化合物。喹啉环第二个位置上的溴乙基的存在使该化合物在各种化学反应和应用中特别有趣。

准备方法

合成路线和反应条件: 2-(2-溴乙基)喹啉的合成通常涉及 2-乙基喹啉的溴化。一种常见的方法是用 N-溴代琥珀酰亚胺 (NBS) 在如苯甲酰过氧化物之类的自由基引发剂存在下与 2-乙基喹啉反应。 该反应通常在四氯化碳或氯仿等惰性溶剂中于升高的温度下进行 .

工业生产方法: 2-(2-溴乙基)喹啉的工业生产方法与实验室合成类似,但已扩大规模以适应更大的数量。连续流动反应器和自动化系统的使用可确保产品质量一致并提高产量。 反应条件经过优化,以最大程度地减少副产物并提高溴化过程的效率 .

化学反应分析

反应类型: 2-(2-溴乙基)喹啉会发生各种化学反应,包括:

亲核取代: 溴乙基可以通过亲核试剂(如胺、硫醇或醇盐)取代。

氧化: 该化合物可以被氧化以形成具有不同官能团的喹啉衍生物。

常用试剂和条件:

亲核取代: 通常使用叠氮化钠、硫醇钾或醇钠等试剂,溶解于极性非质子溶剂(例如二甲基亚砜)中。

氧化: 氧化剂如高锰酸钾或三氧化铬在酸性或碱性条件下。

还原: 还原剂如氢化铝锂或硼氢化钠在无水溶剂中.

主要产物:

亲核取代: 产物包括叠氮喹啉、硫代喹啉和烷氧基喹啉衍生物。

氧化: 产物包括喹啉羧酸和喹啉酮。

还原: 产物包括乙基喹啉和其他还原的喹啉衍生物.

科学研究应用

2-(2-溴乙基)喹啉在科学研究中具有广泛的应用:

化学: 用作合成更复杂喹啉衍生物的构建块。

生物学: 研究其作为具有抗菌和抗癌特性的生物活性分子的潜力。

医学: 探索其在药物开发中的潜在用途,特别是在合成基于喹啉的药物。

作用机制

2-(2-溴乙基)喹啉的作用机制取决于其具体的应用。在生物系统中,它可能与细胞靶标(如酶或受体)相互作用。溴乙基可以发生亲核取代,导致形成具有生物学效应的活性代谢物。 已知喹啉环系统与 DNA 发生嵌入作用,可能干扰细胞过程并导致抗菌或抗癌活性 .

类似化合物:

2-溴喹啉: 缺少乙基,在某些亲核取代反应中反应性较低。

2-(2-氯乙基)喹啉: 结构类似,但具有氯基而不是溴基,导致不同的反应性和生物活性。

2-乙基喹啉: 缺少溴基,使其在化学反应中用途较少

独特性: 2-(2-溴乙基)喹啉的独特性在于同时存在溴基和乙基,这提供了反应性和稳定性的平衡。 这使其成为合成各种喹啉衍生物的有价值的中间体,并增强了其在生物活性方面的潜力 .

相似化合物的比较

2-Bromoquinoline: Lacks the ethyl group, making it less reactive in certain nucleophilic substitution reactions.

2-(2-Chloroethyl)quinoline: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.

2-Ethylquinoline: Lacks the bromo group, making it less versatile in chemical reactions

Uniqueness: 2-(2-Bromoethyl)quinoline is unique due to the presence of both the bromo and ethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various quinoline derivatives and enhances its potential for biological activity .

生物活性

2-(2-Bromoethyl)quinoline is a bromo-substituted derivative of quinoline, a nitrogen-containing heterocyclic compound known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, particularly in the fields of oncology, antimicrobial treatment, and other pharmacological applications. This article examines the biological activity of this compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a quinoline ring substituted with a bromoethyl group. This modification can significantly influence its biological activity by altering the compound's lipophilicity, solubility, and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study investigating quinoline-oxadiazole derivatives reported IC50 values ranging from 0.137 to 0.583 μg/mL against HepG2 and MCF-7 cell lines, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HepG2 | TBD |

| Quinoline-oxadiazole derivative | MCF-7 | 0.164 |

| Erlotinib | MCF-7 | 0.512 |

Note: TBD = To Be Determined based on further studies.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been documented in various studies. For example, certain quinoline derivatives exhibited higher activity against Mycobacterium tuberculosis than conventional antibiotics like isoniazid .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | TBD |

| N-Cycloheptylquinoline-2-carboxamide | M. kansasii | TBD |

Structure-Activity Relationships (SAR)

The biological activity of quinolines is influenced by their structural characteristics. Modifications such as the introduction of halogen atoms or alkyl chains can enhance potency against specific targets. For instance, bulky substituents at certain positions on the quinoline ring have been correlated with increased antiproliferative activity .

Figure 1: Structure-Activity Relationship of Quinoline Derivatives

SAR Diagram

Case Studies

- Anticancer Research : A study focused on a series of quinoline derivatives demonstrated that the presence of an alkylamino side chain significantly increased antiproliferative potency against cancer cell lines . This suggests that similar modifications to this compound could enhance its anticancer efficacy.

- Antimycobacterial Activity : Another investigation into substituted quinolines revealed that certain derivatives showed promising results against mycobacterial species, outperforming traditional treatments . This highlights the potential for developing new therapeutic agents based on the structure of this compound.

属性

IUPAC Name |

2-(2-bromoethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRIXGWEPBUFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。